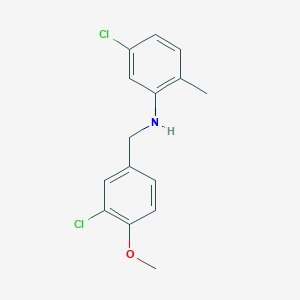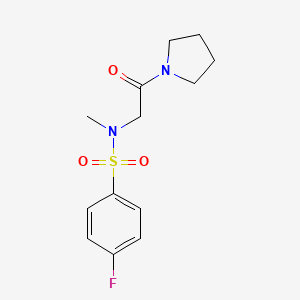
(3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine, also known as CMMPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine as an SSRA is not fully understood. However, it is thought to work by binding to the serotonin transporter protein and causing it to release serotonin into the synaptic cleft. This leads to an increase in serotonin levels in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its SSRA activity, it has also been found to act as a dopamine releasing agent (DRA), which could make it useful in the treatment of Parkinson's disease. It has also been found to have analgesic properties, which could make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine for lab experiments is its selectivity for serotonin and dopamine release. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one limitation of this compound is its potential for abuse, which could make it difficult to obtain regulatory approval for its use in human studies.
Orientations Futures
There are several future directions for research on (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine. One area of interest is in the development of more selective and potent SSRA and DRA compounds. Another area of interest is in the study of the long-term effects of this compound on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders and neurological diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. Its selectivity for serotonin and dopamine release make it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine involves the reaction of 3-chloro-4-methoxybenzaldehyde and 5-chloro-2-methylphenethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction yields this compound as a white crystalline powder with a melting point of 131-133°C.
Applications De Recherche Scientifique
(3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine has been found to exhibit a range of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a selective serotonin releasing agent (SSRA). This means that it has the potential to increase the levels of serotonin in the brain, which could be useful in the treatment of various psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
5-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-10-3-5-12(16)8-14(10)18-9-11-4-6-15(19-2)13(17)7-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPRIASVBKDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)

![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)

![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)
![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)